molecular formula C5H5NO3S B1413072 Cyanic 2-ethoxy-2-oxoacetic thioanhydride CAS No. 1311279-10-3

Cyanic 2-ethoxy-2-oxoacetic thioanhydride

Cat. No.: B1413072
CAS No.: 1311279-10-3
M. Wt: 159.17 g/mol
InChI Key: LIFGVNQKNWXUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanic 2-ethoxy-2-oxoacetic thioanhydride is a synthetic chemical compound belonging to the class of thioanhydrides. It has the chemical formula C5H5NO3S and a molecular weight of 159.16 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanic 2-ethoxy-2-oxoacetic thioanhydride can be synthesized through the reaction of ethoxyoxalyl chloride with thiocyanic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired thioanhydride. The process involves the use of solvents such as dichloromethane and requires careful temperature regulation to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyanic 2-ethoxy-2-oxoacetic thioanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioamides, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which cyanic 2-ethoxy-2-oxoacetic thioanhydride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. This reactivity is mediated through the thiocyanate group, which can undergo nucleophilic attack, resulting in the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties.

Properties

IUPAC Name

ethyl 2-oxo-2-thiocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-2-9-4(7)5(8)10-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFGVNQKNWXUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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